molecular formula C16H12N4O3S B2464862 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235096-60-2

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2464862
CAS No.: 1235096-60-2
M. Wt: 340.36
InChI Key: YZWGOEWQESOHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a novel synthetic compound for research use. It features a thiazole core, a privileged structure in medicinal chemistry known for diverse biological activities, fused with a pyrazine heterocycle and a benzodioxole moiety. The benzodioxole (piperonal) group is a pharmacophore of significant interest to researchers due to its documented presence in compounds with a range of biological properties . Thiazole derivatives are extensively investigated for their potential in various research fields, including antimicrobial, anticancer, and anti-inflammatory studies, making this hybrid molecule a valuable scaffold for chemical biology and drug discovery programs . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c21-15(12-8-24-16(20-12)11-7-17-3-4-18-11)19-6-10-1-2-13-14(5-10)23-9-22-13/h1-5,7-8H,6,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWGOEWQESOHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CSC(=N3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Pyrazin-2-yl Group: This step might involve a nucleophilic substitution reaction where a pyrazine derivative is introduced to the thiazole ring.

    Attachment of the Benzo[d][1,3]dioxol-5-ylmethyl Group: This could be done through a Friedel-Crafts alkylation reaction, where the benzo[d][1,3]dioxole moiety is alkylated with a suitable alkylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Reduction: This could involve the reduction of functional groups such as nitro groups to amines.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It might exhibit biological activities such as antimicrobial, antifungal, or anticancer properties.

    Medicine: The compound could be studied for its potential therapeutic effects and used in drug development.

    Industry: It might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. For example, it might inhibit a specific enzyme involved in a disease pathway, thereby exerting its therapeutic effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The compound’s key structural features are compared below with analogs (Table 1):

Table 1. Structural Comparison of Key Analogs

Compound Name Core Structure R1 (Position 2) R2 (Position 4) Key References
Target Compound Thiazole Pyrazin-2-yl Benzo[d][1,3]dioxole-methyl N/A
N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-nitro-1H-imidazole-2-carboxamide (27k) Imidazole Nitro Benzo[d][1,3]dioxole-methyl
SW-C165 Acetamide 2-Bromobenzyl Benzo[d][1,3]dioxole-methyl
Compound 74 Thiazole 4-(pyrrolidin-1-yl)phenyl Benzo[d][1,3]dioxole-cyclopropane
2-(Methylthio)thiazole-4-carboxamide analog Thiazole Methylthio Benzo[d][1,3]dioxole-methyl
Key Observations:
  • Pyrazine vs. Pyridine/Nitro Groups : The pyrazin-2-yl group in the target compound differs from pyridinyl () or nitro () substituents. Pyrazine’s larger π-system may enhance binding affinity but reduce solubility compared to simpler substituents.
  • Benzodioxole-Methyl vs. Cyclopropane : Compound 74 replaces the methyl group with a cyclopropane ring, likely improving conformational rigidity and metabolic stability .
  • Thiazole vs. Imidazole Core : The imidazole-based analog (27k) exhibits a different heterocyclic core, which may alter electronic properties and target selectivity .
Key Observations:
  • Yield Variability : The 55% yield for 27k surpasses the 20% yield for compound 74 , highlighting the impact of substituent complexity on reaction efficiency.
  • Purification Methods : Reversed-phase chromatography (RP-HPLC) and C18 silica are commonly used for analogs with polar substituents .

Inferred Pharmacological and Physicochemical Properties

While direct activity data for the target compound is absent, insights can be drawn from analogs:

  • Antitubercular Potential: The nitroimidazole analog (27k) demonstrated antitubercular activity, suggesting that nitro groups may enhance efficacy against Mycobacterium tuberculosis .
  • Enzyme Inhibition : Thiadiazole-benzodioxole derivatives () showed acetylcholinesterase inhibition, implying that the benzodioxole moiety contributes to target engagement .
  • Solubility Challenges : Pyrazine’s hydrophobicity may reduce aqueous solubility compared to more polar groups (e.g., nitro in 27k), necessitating formulation optimization .

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₈H₁₈N₄O₄S
  • Molecular Weight : 342.43 g/mol
  • CAS Number : 2034396-66-0

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : Achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
  • Introduction of the Pyrazin-2-yl Group : This is done via nucleophilic substitution reactions.
  • Attachment of the Benzo[d][1,3]dioxol-5-ylmethyl Group : Commonly accomplished through Friedel-Crafts alkylation reactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, such as DNA gyrase and topoisomerase IV, which are critical in bacterial DNA replication.
  • Antitumor Activity : The compound has shown promising results in inhibiting cancer cell proliferation by inducing apoptosis and modulating signaling pathways related to cell survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:

CompoundCell LineIC₅₀ (µM)Mechanism
Bis-benzo[d][1,3]dioxolHepG22.38EGFR inhibition
Bis-benzo[d][1,3]dioxolHCT1161.54Apoptosis via mitochondrial pathway
Doxorubicin (control)MCF74.56Standard chemotherapy

These results indicate that derivatives of benzo[d][1,3]dioxole exhibit significant antitumor activity, often outperforming standard chemotherapeutic agents .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity against various pathogens:

PathogenInhibition MethodResult
Staphylococcus aureusDisk diffusion methodSignificant inhibition
Escherichia coliDisk diffusion methodModerate inhibition

The compound's ability to inhibit bacterial growth suggests potential applications in treating infections caused by resistant strains .

Case Studies

  • Study on Anticancer Activity :
    • A study investigated the anticancer effects of thiazole derivatives on various cancer cell lines. The results showed that certain derivatives exhibited IC₅₀ values as low as 33 nM against E. coli DNA gyrase .
  • Antimicrobial Efficacy :
    • A series of benzothiazole compounds were synthesized and tested for their antimicrobial properties. The results indicated that compounds with similar structural motifs displayed effective inhibition against both gram-positive and gram-negative bacteria .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.